molecular formula C10H8FNO5 B13682523 Methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate

Methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate

Cat. No.: B13682523
M. Wt: 241.17 g/mol
InChI Key: LMXAOVYVSLIOAR-UHFFFAOYSA-N
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Description

Methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate: is an organic compound with the molecular formula C10H8FNO5 It is characterized by the presence of a fluoro and nitro group attached to a phenyl ring, which is further connected to a methyl ester and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate typically involves the esterification of 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high efficiency and product purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. The presence of the fluoro and nitro groups can enhance the biological activity and metabolic stability of drug candidates.

Industry: The compound is used in the development of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of complex molecules.

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate is primarily determined by its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions, while the nitro group can undergo reduction to form reactive intermediates. These interactions and transformations can influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

  • Methyl 3-(2-chloro-6-nitrophenyl)-2-oxopropanoate
  • Methyl 3-(2-bromo-6-nitrophenyl)-2-oxopropanoate
  • Methyl 3-(2-iodo-6-nitrophenyl)-2-oxopropanoate

Uniqueness: Methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate is unique due to the presence of the fluoro group, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluoro group is known for its strong electron-withdrawing effect and ability to form strong hydrogen bonds, which can significantly influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C10H8FNO5

Molecular Weight

241.17 g/mol

IUPAC Name

methyl 3-(2-fluoro-6-nitrophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8FNO5/c1-17-10(14)9(13)5-6-7(11)3-2-4-8(6)12(15)16/h2-4H,5H2,1H3

InChI Key

LMXAOVYVSLIOAR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=C(C=CC=C1F)[N+](=O)[O-]

Origin of Product

United States

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